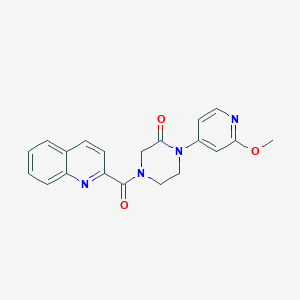
1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one, also known as MPQP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
科学研究应用
1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one has been shown to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. In cancer research, 1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, 1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one has been used as a lead compound for the development of new drugs with improved pharmacological properties.
作用机制
1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of glutamate-mediated neurotransmission, which is involved in learning, memory, and synaptic plasticity.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one has been shown to have various biochemical and physiological effects, including the inhibition of glutamate-mediated neurotransmission, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation. Additionally, 1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one has been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using 1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one in lab experiments is its selectivity for the NMDA receptor, which allows for the study of the role of this receptor in various physiological and pathological processes. However, one limitation of using 1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one is its relatively low potency compared to other NMDA receptor antagonists, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research involving 1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one, including the development of more potent derivatives, the investigation of its potential therapeutic applications in various diseases, and the study of its effects on synaptic plasticity and learning and memory. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one and its potential interactions with other neurotransmitter systems.
合成方法
1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one can be synthesized using a multi-step process that involves the reaction of 2-aminopyridine with 4-chloro-2-methoxyquinoline, followed by the reaction of the resulting intermediate with 2-chloroacetyl piperazine. The final product is obtained through a purification process using column chromatography.
属性
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-27-18-12-15(8-9-21-18)24-11-10-23(13-19(24)25)20(26)17-7-6-14-4-2-3-5-16(14)22-17/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVCVKZISZGLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3,4-dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2974218.png)
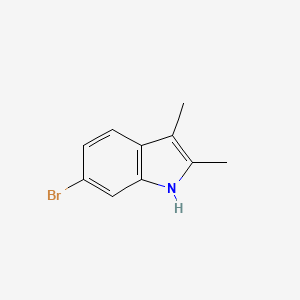
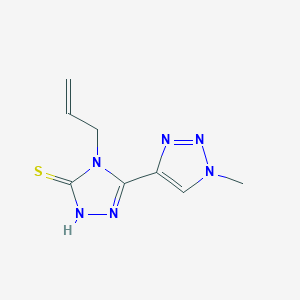
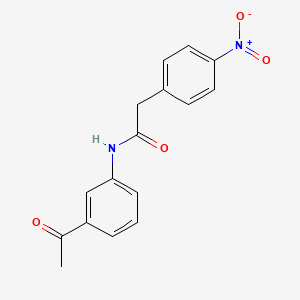

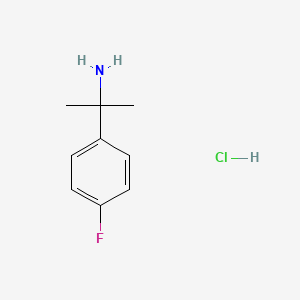
![N-(2,3-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2974226.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2974227.png)
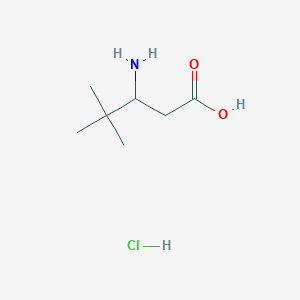

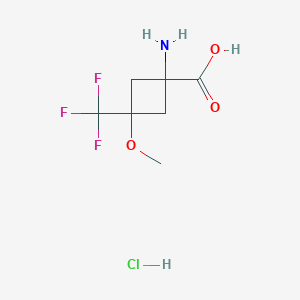
![2-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2974237.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2974240.png)